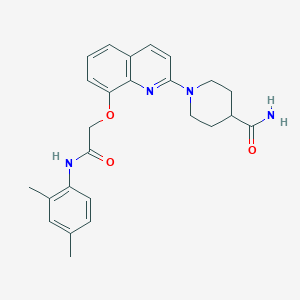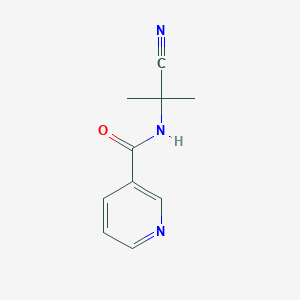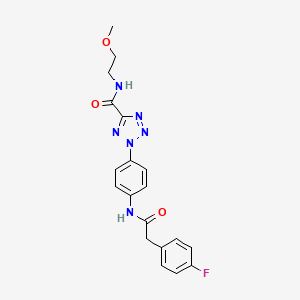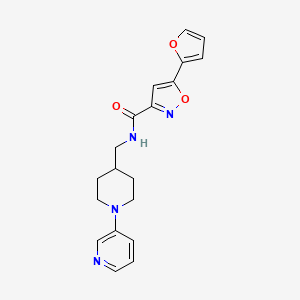![molecular formula C18H14FN3O2 B2961355 N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide CAS No. 1355787-32-4](/img/structure/B2961355.png)
N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide, also known as CMI-977, is a small molecule drug that has been the subject of extensive research in recent years. This compound has shown promise as a potential treatment for a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that play a role in inflammation and cancer progression. Additionally, N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide has been shown to modulate the immune system, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide has a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of many diseases. In addition, N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide in lab experiments is its low toxicity profile, which makes it a safe and reliable compound to work with. However, one limitation of using N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide. For example, further studies could be conducted to better understand the compound's mechanism of action and its potential therapeutic applications. In addition, researchers could explore the use of N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, studies could be conducted to evaluate the safety and efficacy of N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide in human clinical trials.
Synthesemethoden
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide involves several steps, including the reaction of 2-methoxybenzyl cyanide with 4-fluoro-1H-indole-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting compound is then purified using column chromatography to yield N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide in its final form.
Wissenschaftliche Forschungsanwendungen
N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and may also be useful in the treatment of autoimmune disorders. In addition, N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-24-17-8-3-2-5-11(17)16(10-20)22-18(23)15-9-12-13(19)6-4-7-14(12)21-15/h2-9,16,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYCMJRDPXKPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC3=C(N2)C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
